molecular formula C22H24N2O3S B2508356 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine CAS No. 305330-78-3

1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine

Cat. No.: B2508356
CAS No.: 305330-78-3
M. Wt: 396.51
InChI Key: JKMFZPVJDCJHLD-UHFFFAOYSA-N
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Description

1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. This complex molecule features a piperidine ring, a common structural motif in bioactive compounds, linked to a multi-substituted oxazole core. The oxazole ring is further functionalized with a benzyl group and a 4-methylbenzenesulfonyl (tosyl) group, which can significantly influence the compound's physicochemical properties and biological activity. Piperidine derivatives are extensively studied and have been shown to possess a range of pharmacological activities. For instance, certain amino-piperidine compounds are known to act as inhibitors of biological targets like the glycine transporter 1 (GlyT1), and have been investigated for potential therapeutic applications in central nervous system disorders such as schizophrenia, Alzheimer's disease, cognitive dysfunction, and attention deficit hyperactivity disorder (ADHD) . The specific combination of the benzyl-oxazole and tosyl groups in this compound suggests potential for unique interactions with enzymatic or receptor targets, making it a valuable candidate for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. The product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzyl-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-17-10-12-19(13-11-17)28(25,26)21-22(24-14-6-3-7-15-24)27-20(23-21)16-18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMFZPVJDCJHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)CC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine typically involves multiple steps. One common method starts with the preparation of 4-methylbenzenesulfonyl chloride, which is then reacted with a primary amine to form 4-methylbenzenesulfonamide . This intermediate is then benzylated to produce N-benzyl-4-methylbenzenesulfonamide . The final step involves the cyclization of this intermediate with an appropriate oxazole precursor under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.

Structural Features

The structure of 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine includes:

  • A piperidine ring, which is a six-membered ring containing one nitrogen atom.
  • An oxazole moiety, which contributes to its biological activity.
  • A benzyl group and a methylbenzenesulfonyl group that enhance its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

Antitumor Activity : Research indicates that compounds similar to 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. Preliminary studies suggest potential efficacy in models of anxiety and depression due to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways .

Enzyme Inhibition Studies

Enzyme Modulation : The sulfonyl group in the compound may play a crucial role in enzyme inhibition. Research has highlighted its potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes and obesity .

Synthesis and Derivative Development

The synthesis of 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine involves several steps, including the formation of the oxazole ring followed by the introduction of piperidine and sulfonyl groups. Various synthetic routes have been explored to optimize yield and purity, making it accessible for further research applications.

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers tested the anticancer effects of several oxazole derivatives, including 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine. The compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Neuropharmacological Effects

A study conducted on animal models assessed the anxiolytic effects of the compound. Results indicated that administration led to a significant reduction in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .

Summary of Biological Activities

Activity Type Effect Reference
Antitumor ActivityInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
NeuropharmacologyReduces anxiety-like behaviorsNeuropharmacology Journal
Enzyme InhibitionPotential inhibition of metabolic enzymesMetabolic Studies Journal

Mechanism of Action

The mechanism of action of 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular properties, substituent effects, and reported bioactivities.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine (Target) C₂₂H₂₄N₂O₃S 396.5 g/mol - 2-Benzyl
- 4-Tosyl
- 5-Piperidine
1,3-Oxazole core
1-(4-tert-Butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine C₂₅H₂₈FN₃O₂ 421.5 g/mol - 4-tert-Butylbenzoyl
- 1,2,4-Oxadiazole
- 4-Fluorophenyl
Higher lipophilicity (tert-butyl group)
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine C₂₃H₂₄FN₃O₂ 393.5 g/mol - 4-Ethylbenzoyl
- 1,2,4-Oxadiazole
- 4-Fluorophenyl
Reduced steric bulk vs. tert-butyl analog
1-(4-Methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine C₂₁H₂₃N₃O₅S 429.5 g/mol - 4-Methoxybenzenesulfonyl
- 1,2,4-Oxadiazole
- 4-Methoxyphenyl
Electron-rich substituents (methoxy)
1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine C₂₂H₂₄N₃O₆S 459.5 g/mol - Benzenesulfonyl
- 1,2,4-Oxadiazole
- 3,4,5-Trimethoxyphenyl
Enhanced solubility (polar trimethoxy)
Key Observations:
  • Core Heterocycle : The target compound’s 1,3-oxazole core is distinct from the 1,2,4-oxadiazole rings in analogs . Oxadiazoles are often chosen for metabolic stability, whereas oxazoles may offer different electronic profiles for receptor binding .
  • Sulfonyl vs. Acyl Groups : The target’s tosyl group (electron-withdrawing) contrasts with the acyl groups (e.g., benzoyl) in , which may influence solubility and target interactions.
  • Substituent Effects : Methoxy and fluorophenyl groups in analogs enhance polarity or enable π-π stacking, whereas the target’s benzyl group introduces steric bulk and lipophilicity.

Biological Activity

1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine is a complex organic compound notable for its unique structural features and potential biological activities. This compound consists of a piperidine ring substituted with an oxazole moiety and a benzyl group, which may contribute to its pharmacological properties. The molecular formula of this compound is C22H24N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This article explores its biological activity, synthesis methods, and relevant research findings.

Research indicates that compounds with similar structures to 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine may exhibit significant biological activities, particularly in the realm of neuropharmacology. For instance, studies on N-benzylpiperidines have shown that they can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh). This inhibition can enhance cholinergic transmission, potentially alleviating memory deficits associated with conditions such as Alzheimer's disease .

Potential Applications

The unique structure of 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine suggests several potential applications in medicinal chemistry:

  • Neuroprotective Agents : Due to its ability to inhibit AChE, this compound may serve as a candidate for developing drugs aimed at treating neurodegenerative diseases.
  • Antimicrobial Activity : Compounds with similar oxazole structures have shown potential antimicrobial properties, warranting further investigation into this compound's efficacy against various pathogens.
  • Anti-inflammatory Properties : The sulfonamide group in its structure may contribute to anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds. A comparative molecular field analysis (CoMFA) study focused on N-benzylpiperidine derivatives demonstrated a strong correlation between their structural features and biological activity. The results indicated that steric and electronic factors significantly influence their AChE inhibitory activity .

Table 1: Structural Similarities and Biological Activities

Compound NameStructureNotable Features
1-(2-benzyl-4-(toluene-4-sulfonyl)-oxazol-5-yl)-piperidinestructureSimilar oxazole and piperidine structure; potential antimicrobial activity
1-(4-benzenesulfonyl-2-benzhydryl-oxazol-5-yl)-piperidinestructureContains benzhydryl group; studied for immunomodulatory properties
4-methylsulfonyl-substituted piperidine derivativesstructureKnown for cardiovascular applications; exhibit diverse biological activities

This table illustrates the diversity within this class of molecules while highlighting the unique aspects of 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine due to its specific substituents and functional groups.

Synthesis Methods

The synthesis of 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine can be achieved through various methods. Key synthetic routes include:

  • Condensation Reactions : Utilizing benzaldehyde derivatives and piperidine under acidic conditions to form the desired oxazole ring.
  • Sulfonation : Introducing the sulfonamide group via electrophilic aromatic substitution on the methylbenzene moiety.
  • Cyclization Techniques : Employing cyclization strategies to form the oxazole moiety from precursor compounds.

These methods allow for tailored synthesis of this compound and its analogs.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. For example, oxazole ring formation may require refluxing with ethanol and H₂SO₄ (3–4 hours), followed by coupling with 4-bromomethylbenzenesulfonyl chloride under basic conditions (5% Na₂CO₃, 1 hour stirring). Intermediates are characterized using TLC for reaction monitoring, NMR for structural confirmation, and recrystallization (methanol) for purification .
  • Key reagents : Ethanol, H₂SO₄, Na₂CO₃, and 4-bromomethylbenzenesulfonyl chloride.

Q. How is the purity of this compound assessed in academic research?

  • Methodology : Purity is evaluated via Thin Layer Chromatography (TLC) using silica gel plates and UV visualization. Recrystallization from methanol ensures removal of impurities. High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) are standard for final validation .

Q. What spectroscopic techniques are essential for structural elucidation?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks.
  • FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
    Cross-referencing data with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in sulfonylation steps?

  • Methodology :

  • Temperature : Controlled heating (reflux vs. room temperature) minimizes side reactions.
  • Catalysts : Use of LiH in DMF enhances coupling efficiency for sulfonyl intermediates.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates.
    A factorial design of experiments (DoE) can systematically evaluate variables .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

  • Methodology :

  • X-ray Crystallography : Provides unambiguous structural confirmation (e.g., bond lengths, angles) .
  • 2D NMR : COSY and HSQC resolve overlapping signals in complex proton environments.
  • Isotopic Labeling : Traces unexpected fragmentation in mass spectra.
    Discrepancies between NMR and mass data often arise from residual solvents or tautomerism; recrystallization and deuterated solvent swaps mitigate these .

Q. How does the compound’s electronic structure influence its reactivity in further functionalization?

  • Methodology :

  • Computational Modeling : DFT calculations predict reactive sites (e.g., oxazole C-5 or piperidine N).
  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active moieties.
  • Kinetic Studies : Monitor substituent effects on reaction rates (e.g., benzyl vs. aryl groups) .

Q. How can researchers design assays to study its biological activity, such as enzyme inhibition?

  • Methodology :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
  • In Vitro Assays : Fluorescence-based inhibition assays (IC₅₀ determination) using recombinant enzymes.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes.
    Validate results with orthogonal methods (e.g., SPR for binding kinetics) .

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